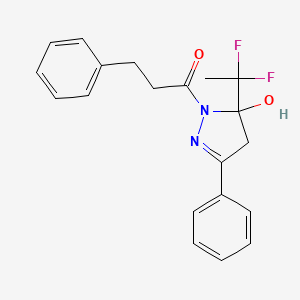
5-(1,1-difluoroethyl)-3-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol
Descripción general
Descripción
This compound is a derivative of the pyrazole class, known for various pharmacological properties. Its molecular structure includes specific functional groups contributing to its distinct chemical behavior.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves reactions such as condensation and cyclization. For example, the reaction of pyrazolone with benzoyl hydrazide can lead to novel pyrazole derivatives (Asegbeloyin et al., 2014). Similarly, a one-pot synthesis approach can be employed for heterocyclic compounds, as observed in the creation of pyrazolo-pyrimidinone derivatives (Özdemir et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using techniques like X-ray diffraction and NMR spectroscopy. Studies often use density functional theory (DFT) to optimize molecular geometry and investigate vibrational frequencies, as seen in the study of 1H-pyrazole-1-carbaldehyde (Mary et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives typically exhibit a range of chemical behaviors due to their unique functional groups. For instance, they can form complexes with metals, as demonstrated in the study of N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and melting point, are influenced by their molecular structure. These properties can be investigated through various spectroscopic methods, including IR, NMR, and mass spectrometry.
Chemical Properties Analysis
Chemical properties like reactivity and stability are closely related to the molecular structure of the pyrazole derivatives. Studies like those on 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid (Demir et al., 2010) provide insights into these aspects.
Propiedades
IUPAC Name |
1-[5-(1,1-difluoroethyl)-5-hydroxy-3-phenyl-4H-pyrazol-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-19(21,22)20(26)14-17(16-10-6-3-7-11-16)23-24(20)18(25)13-12-15-8-4-2-5-9-15/h2-11,26H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOYDGKTPCGYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC(=NN1C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



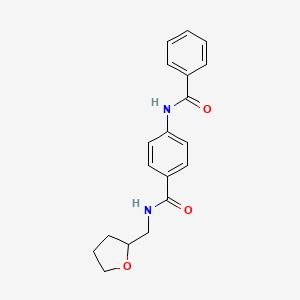
![3-[4-(methylthio)phenyl]-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one oxalate](/img/structure/B4010561.png)
![5-(3-methylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4010562.png)
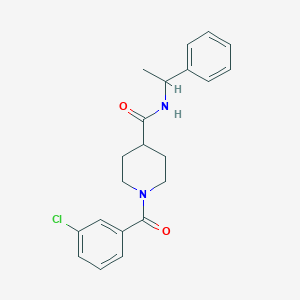
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-methylglycinamide](/img/structure/B4010588.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4010594.png)
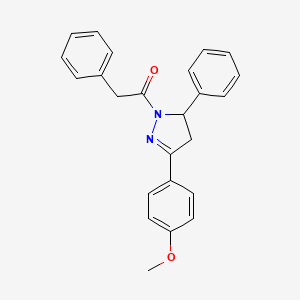
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4010618.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B4010620.png)
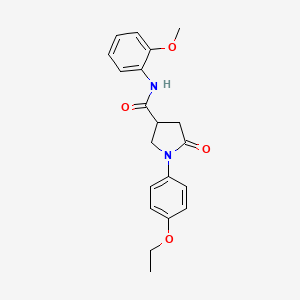
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide](/img/structure/B4010637.png)
![1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B4010644.png)
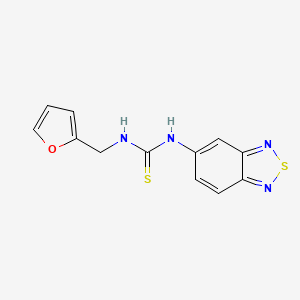
![4-chloro-N-(3-methylbenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4010654.png)